molecular formula C18H18FN3O3 B2863378 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea CAS No. 2415553-33-0

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B2863378
CAS No.: 2415553-33-0
M. Wt: 343.358
InChI Key: ATFHNTUDZFLMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea is a complex organic compound featuring a unique combination of oxazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling and subsequent functionalization to introduce the urea moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea stands out due to its combination of oxazole and furan rings, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.

Properties

IUPAC Name

1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-11-17(12(2)25-22-11)16-8-7-15(24-16)10-21-18(23)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHNTUDZFLMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.